![molecular formula C8H13N3O2 B2711880 (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane CAS No. 2503156-07-6](/img/structure/B2711880.png)
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane” is a spirocyclic compound, which means it has two or more rings that share a single atom . The azido and methoxy functional groups attached to the spirocyclic core could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, an azido group (-N3), and a methoxy group (-OCH3). The stereochemistry at the 7th and 8th positions is indicated by the (7S,8R) notation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azido and methoxy groups. Azides are known to participate in a variety of reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, functional groups, and stereochemistry. For example, the presence of an azido group could potentially make the compound more polar .Scientific Research Applications
Stereochemical Preference in Biological Activity
The stereochemical structure of spiroepoxides, such as (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, plays a crucial role in their biological activity. For example, the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits a strong preference for O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, which are similar in structure to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane. This preference underscores the importance of stereochemistry in the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Supramolecular Aggregation
Spiro compounds, closely related to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been studied for their ability to form supramolecular structures. The crystal structures of certain hydroxycarboxylic acid derivatives show how the conformation of substituent groups can affect the dimensionality of these structures, which is critical in understanding the aggregation behavior and potential applications in material science (Foces-Foces et al., 2005).
Electrophilic Amination
The compound 1-oxa-2-azaspiro[2.5]octane, structurally similar to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, has been explored for its reactions with C-H acidic compounds. Such reactions demonstrate the potential of spiro compounds in the synthesis of various organic molecules, including amino acid derivatives and diazaspirodecanones (Andreae et al., 1992).
Structural Analysis via NMR
1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been analyzed using NMR spectroscopy. This research helps in understanding the structural and conformational aspects of spiro compounds, which is crucial for their application in various fields of chemistry (Montalvo-González & Ariza-Castolo, 2012).
Corrosion Inhibition
Spirocyclopropane derivatives, which are structurally similar to (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane, have been studied for their potential as corrosion inhibitors. This research indicates the utility of such compounds in protecting metals in acidic environments, highlighting their potential industrial applications (Chafiq et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(7S,8R)-7-azido-8-methoxy-5-oxaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-7-6(10-11-9)5-13-8(7)3-2-4-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUBBXGQJXHQZ-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

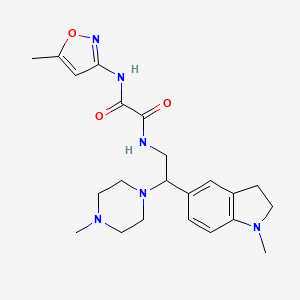
![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)

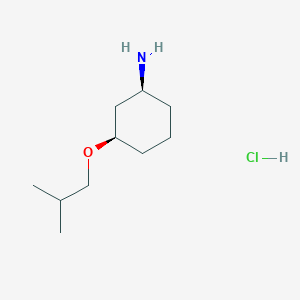
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)
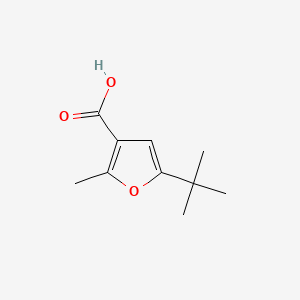

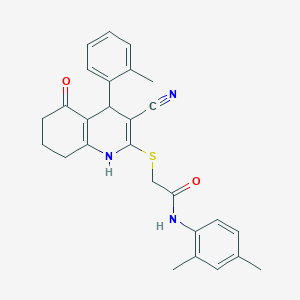
![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)
![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)
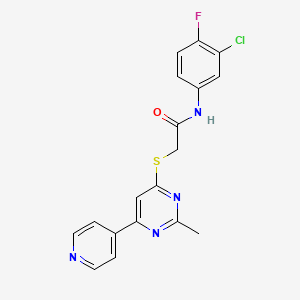
![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)